molecular formula C17H18N2O2S3 B2665684 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396845-61-6

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2665684
CAS No.: 1396845-61-6
M. Wt: 378.52
InChI Key: AQSGFCGUMKLTPU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a thiazole ring linked to a thiophene group and a benzenesulfonamide moiety, both of which are privileged scaffolds in the development of bioactive molecules . The specific combination of these features makes it a valuable candidate for researchers investigating new therapeutic agents. The core structural elements of this compound are associated with a range of biological activities. Thiazole and sulfonamide derivatives are frequently explored for their antioxidant potential, with some analogs demonstrating potent free radical scavenging capabilities . Furthermore, the benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, with compounds containing this moiety being investigated for various applications, including as inhibitors of voltage-gated sodium channels for potential use in treating conditions like epilepsy . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening assays. Researchers can utilize this compound to probe biological targets that are sensitive to thiazole-sulfonamide hybrids. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S3/c1-11-6-7-12(2)16(9-11)24(20,21)18-10-15-13(3)19-17(23-15)14-5-4-8-22-14/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGFCGUMKLTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using sulfuryl chloride (SO2Cl2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its structural features make it a candidate for drug discovery and development .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-Based Sulfonamides ()

Compounds such as 2-[(4-amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide share the sulfonamide backbone but differ in core heterocycles and substituents:

Feature Target Compound Triazine-Based Analogues
Core Heterocycle Thiazole 1,3,5-Triazine
Key Substituents Thiophen-2-yl, methyl groups Chloro, imidazolidin-2-ylidene groups
Synthesis Route Likely involves thiazole ring formation via Hantzsch synthesis, followed by sulfonamide coupling. Nucleophilic substitution of triazine precursors with sulfonamide intermediates .
Electronic Effects Thiophene enhances π-π stacking; methyl groups increase lipophilicity. Triazine’s electron-deficient nature may favor hydrogen bonding; chloro substituents modulate electronic density.

Key Difference : The thiazole-thiophene system in the target compound may improve membrane permeability compared to the polar triazine-imidazolidin-2-ylidene system.

Triazole-Thiones ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism and sulfur-rich cores:

Feature Target Compound Triazole-Thiones
Core Heterocycle Thiazole 1,2,4-Triazole
Tautomerism Absent Exists as thione-thiol tautomers .
Key Substituents Thiophen-2-yl, methyl groups Difluorophenyl, halogenated aryl groups
Biological Relevance Potential kinase inhibition Antifungal/antimicrobial activity

Key Difference : The absence of tautomerism in the target compound may confer greater structural stability, while the thiophene moiety could enhance selectivity for aromatic-binding targets.

Thiadiazole Derivatives ()

Compounds such as (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine feature sulfur-nitrogen heterocycles:

Feature Target Compound Thiadiazole Derivatives
Core Heterocycle Thiazole 1,3,4-Thiadiazole
Key Substituents Thiophen-2-yl, methyl groups Methylsulfanyl, dimethylphenyl groups
Synthesis Route Likely condensation or cyclization Condensation of thiadiazole amines with aldehydes .
Crystallography Not reported Planar structure with intramolecular H-bonds .

Key Difference : The thiazole-thiophene system in the target compound may offer greater conformational flexibility compared to the rigid, planar thiadiazole core.

Biological Activity

The compound 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide , identified by its CAS number 1396845-61-6 , is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₈N₂O₂S₃
  • Molecular Weight : 378.5 g/mol
  • Structure : The compound features a sulfonamide group attached to a thiazole ring, which is known for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have shown:

  • Activity Against Gram-positive Bacteria :
    • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .
    • Bactericidal action observed through inhibition of protein synthesis and nucleic acid production.
  • Biofilm Inhibition :
    • Moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values between 62.216–124.432 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial protein synthesis and disrupt nucleic acid metabolism. The thiazole moiety plays a critical role in the binding affinity to bacterial enzymes, enhancing the compound's efficacy against resistant strains.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in MDPI evaluated a series of sulfonamide derivatives, including those structurally similar to the target compound. The findings indicated a strong correlation between structural modifications and enhanced antibacterial activity, particularly against MRSA strains .
  • Research on Biofilm Formation :
    Another investigation focused on the impact of thiazole-containing compounds on biofilm formation in clinical isolates of Staphylococcus aureus. The results highlighted the potential of these compounds in reducing biofilm-associated infections, a significant concern in clinical settings .

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

Reacting a thiazole precursor (e.g., 4-methyl-2-(thiophen-2-yl)thiazol-5-ylmethanamine) with 2,5-dimethylbenzenesulfonyl chloride in anhydrous pyridine or dimethylformamide (DMF).

Stirring at room temperature for 5–8 hours under inert atmosphere .

Purification via flash chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol.
Optimization Tips:

  • Use pyridine as both solvent and base to neutralize HCl byproducts .
  • Monitor reaction progress via TLC (Rf ~0.75 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm sulfonamide linkage (δ ~3.1–3.3 ppm for CH2-SO2; δ ~125–135 ppm for thiophene carbons) and methyl groups (δ ~2.4–2.6 ppm) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. Table 1: Key Spectral Data

TechniqueExpected Signals/PeaksReference
1H NMRδ 2.4–2.6 (methyl groups), δ 6.8–7.5 (aromatic)
13C NMRδ 125–135 (thiophene), δ 140–145 (sulfonamide)
IR1350–1300 cm⁻¹ (S=O), 600–700 cm⁻¹ (C-S)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the thiophene, thiazole, or benzenesulfonamide moieties.
  • Assay Selection : Test inhibitory activity against kinases (e.g., SphK1) or antimicrobial targets using enzyme-linked assays .
  • Data Analysis : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What environmental fate studies are relevant for this compound, and how can its persistence be assessed?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC .
  • Photolysis : Use UV light (λ = 254 nm) to simulate sunlight exposure; quantify byproducts via LC-MS .
  • Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD Test Guidelines .

Q. How should researchers address contradictions in spectral or biological data for this compound?

Methodological Answer:

  • Spectral Discrepancies : Re-examine tautomeric equilibria (e.g., thione-thiol tautomerism in thiazoles) using variable-temperature NMR or IR .
  • Biological Variability : Validate assay reproducibility via dose-response curves (3 independent replicates) and positive/negative controls .

Q. Table 2: Common Data Contradictions and Solutions

IssueResolution StrategyReference
Unstable NMR signalsUse deuterated DMSO for polar intermediates
Inconsistent bioactivityConfirm compound purity (>95% by HPLC)

Methodological Considerations

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase active sites (e.g., PDB ID: 3VZB) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

Q. How can tautomeric forms of the thiazole-thiophene system be experimentally distinguished?

  • X-ray Crystallography : Resolve solid-state structure to confirm dominant tautomer .
  • Dynamic NMR : Observe proton exchange rates in DMSO-d6 at varying temperatures .

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